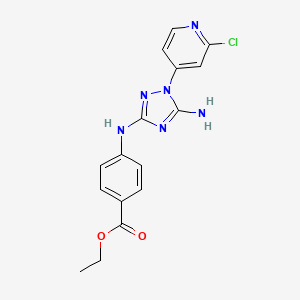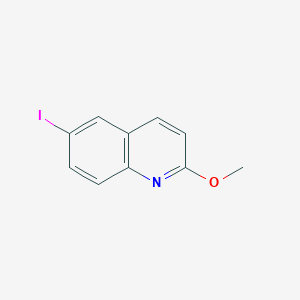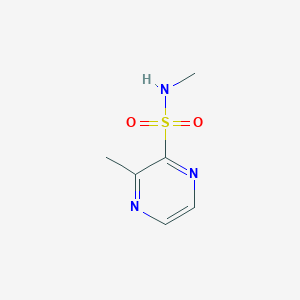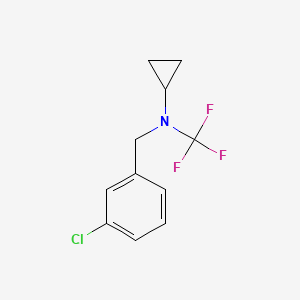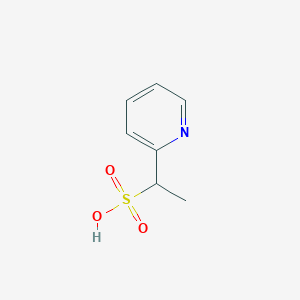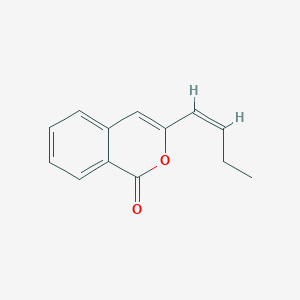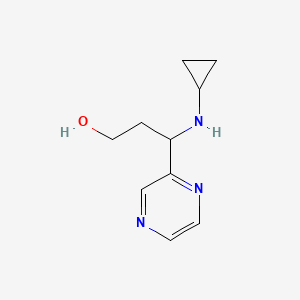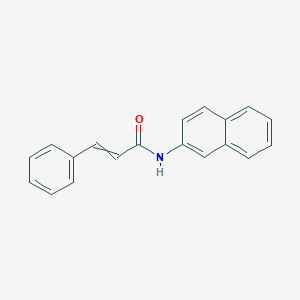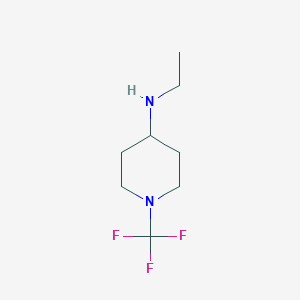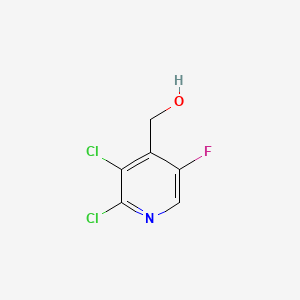
2,3-Dichloro-5-fluoro-4-pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-fluoro-4-pyridinemethanol is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxymethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-fluoro-4-pyridinemethanol typically involves the introduction of fluorine and chlorine atoms into the pyridine ring through various chemical reactions. One common method involves the nucleophilic substitution of fluorine and chlorine atoms onto the pyridine ring. For instance, the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using readily available starting materials. The process typically includes steps such as halogenation, nucleophilic substitution, and purification to obtain the final product with high purity. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2,3-Dichloro-5-fluoro-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
2,3-Dichloro-5-fluoro-4-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,3-Dichloro-5-fluoro-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s biological effects .
類似化合物との比較
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound shares similar halogenation patterns but differs in the presence of a nitrile group instead of a hydroxymethyl group.
3-Pyridinemethanol, 2,6-dichloro-5-fluoro-α-methyl-, (αS): This compound has a similar structure but includes an additional methyl group and different stereochemistry.
Uniqueness
2,3-Dichloro-5-fluoro-4-pyridinemethanol is unique due to its specific combination of halogenation and the presence of a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
分子式 |
C6H4Cl2FNO |
|---|---|
分子量 |
196.00 g/mol |
IUPAC名 |
(2,3-dichloro-5-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H4Cl2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1,11H,2H2 |
InChIキー |
FQICVEQKDJJHNF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


